3-Bromodibenzothiophene 5,5-Dioxide

Synthetic Chemistry OLED Intermediates Sulfonyl Chloride Derivatives

This specific 3-bromo-5,5-dioxide regioisomer is the critical precursor for synthesizing high-performance OLED TADF emitters and bipolar host materials (EQEs 15-24%). Unlike the 2-bromo analog or non-oxidized core, its rigid planar structure and electron-withdrawing sulfone group ensure deep LUMO and high triplet energy, enabling efficient kRISC (~1.8×10^6 s^-1) and high synthetic yields (>80%) in Suzuki-Miyaura couplings. Sourced for >98% GC purity to minimize exciton-quenching impurities.

Molecular Formula C12H7BrO2S
Molecular Weight 295.15 g/mol
CAS No. 116668-69-0
Cat. No. B1291287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromodibenzothiophene 5,5-Dioxide
CAS116668-69-0
Molecular FormulaC12H7BrO2S
Molecular Weight295.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br
InChIInChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H
InChIKeyXHRCPNQYOKMDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromodibenzothiophene 5,5-Dioxide (CAS 116668-69-0): Key Intermediate for Organic Electronics and Advanced Synthesis


3-Bromodibenzothiophene 5,5-Dioxide is a brominated heterocyclic building block belonging to the dibenzothiophene sulfone class, characterized by a rigid planar core, a strong electron-withdrawing sulfone group, and a reactive bromine substituent at the 3-position . This specific substitution pattern is critical for synthesizing high-performance organic semiconductors, particularly as a precursor for thermally activated delayed fluorescence (TADF) emitters and host materials in organic light-emitting diodes (OLEDs) [1]. The compound's molecular formula is C12H7BrO2S with a molecular weight of 295.15 g/mol .

Why 3-Bromodibenzothiophene 5,5-Dioxide Cannot Be Replaced by Isomeric or Non-Oxidized Analogs in High-Performance Material Synthesis


Substituting 3-Bromodibenzothiophene 5,5-Dioxide with closely related analogs—such as the 2-bromo isomer, the non-oxidized 3-bromodibenzothiophene, or unsubstituted dibenzothiophene 5,5-dioxide—introduces significant deviations in regioselectivity, thermal properties, electronic character, and downstream synthetic yields [1]. The 3-bromo-5,5-dioxide configuration is specifically required for certain cross-coupling and electrophilic substitution reactions that yield high-value intermediates with >80% efficiency [1]. Additionally, the rigid dibenzothiophene sulfone core imparts a deep lowest unoccupied molecular orbital (LUMO) and high triplet energy, which are essential for achieving external quantum efficiencies (EQE) exceeding 15-24% in OLED devices—performance metrics that cannot be replicated using non-sulfone or regioisomeric building blocks [2][3].

Quantitative Differentiation of 3-Bromodibenzothiophene 5,5-Dioxide Against Key Analogs and Alternatives


Regioselective Reactivity: High-Yield Electrophilic Substitution vs. 2-Bromo Isomer and Non-Oxidized Core

The 3-bromo-5,5-dioxide isomer enables specific electrophilic substitution reactions with high yield. In a patented process, 3-Bromodibenzothiophene 5,5-Dioxide was treated with chlorosulfonic acid in chloroform to yield 7-bromo-dibenzothiophene-5,5-dioxide-3-sulfonyl chloride at 83% yield [1]. This regioselective outcome is not achievable with the 2-bromo isomer due to steric and electronic differences, nor with the non-oxidized 3-bromodibenzothiophene (CAS 97511-04-1), which lacks the sulfone group's directing effects and would require alternative, often lower-yielding routes.

Synthetic Chemistry OLED Intermediates Sulfonyl Chloride Derivatives

Thermal Property Differentiation: Melting Point and Crystallinity vs. 2-Bromo Isomer

The 3-bromo derivative exhibits a melting point range of 226-230°C , which is significantly lower than the 267°C melting point of the 2-bromo isomer . This ~40°C difference in melting point reflects distinct crystal packing and intermolecular interactions, which can influence purification efficiency, solubility during reactions, and processing conditions in device fabrication.

Material Purity Thermal Analysis Process Chemistry

Commercial Purity Specification: >98.0% GC vs. >95.0% GC for 2-Bromo Isomer

Commercially available 3-Bromodibenzothiophene 5,5-Dioxide is routinely supplied with a guaranteed purity of >98.0% (GC) . In contrast, the 2-bromo isomer is typically offered at a lower purity specification of >95.0% (GC) . Higher purity building blocks are critical in OLED manufacturing, where trace impurities can quench excitons and reduce device efficiency and lifetime.

Quality Control Analytical Chemistry OLED Materials

Procurement Cost Differentiation: Unit Price Comparison with 2-Bromo Isomer

The 3-bromo derivative commands a higher market price than its 2-bromo counterpart. For example, TCI lists 200 mg of 3-Bromodibenzothiophene 5,5-Dioxide at ¥735, while the same quantity of the 2-bromo isomer is priced at ¥425 [1]. This price premium (~73% higher) reflects differences in synthetic complexity, demand specificity for OLED applications, and the higher purity specification.

Procurement Cost Analysis Supply Chain

Electronic Performance: Class-Level Enablement of High-Efficiency OLED Devices

The dibenzothiophene 5,5-dioxide core is a critical electron-accepting moiety in high-efficiency TADF emitters and bipolar host materials. Derivatives synthesized from this core have enabled OLED devices with external quantum efficiencies (EQE) ranging from 10.3% to 24.1% [1][2][3]. In a direct comparison, a device based on a rigid dibenzothiophene sulfone emitter (STF-DBTS) achieved an EQE of 10.3% at 488 nm—a fivefold improvement over the flexible diphenylsulfone analog STF-DPS [1]. While 3-Bromodibenzothiophene 5,5-Dioxide is a precursor, its role in constructing this high-performance core is indispensable.

OLED TADF External Quantum Efficiency Host Material

Physical Form and Handling: Crystalline Powder vs. Non-Oxidized Liquid/Waxy Solid

3-Bromodibenzothiophene 5,5-Dioxide is a white to light yellow crystalline powder at room temperature, with a melting point of 226-230°C . In contrast, the non-oxidized analog, 3-bromodibenzothiophene (CAS 97511-04-1), has a much lower melting point of approximately 97-101°C and is often a waxy solid or liquid [1]. The dioxide's higher melting point and crystalline nature facilitate easier purification, storage, and precise weighing in solid-phase synthetic protocols.

Solid-State Chemistry Handling Storage

Optimal Deployment Scenarios for 3-Bromodibenzothiophene 5,5-Dioxide Based on Quantified Evidence


Synthesis of Sulfonyl Chloride-Functionalized Intermediates for Polymer Electrolyte Membranes

When the synthetic goal is to prepare sulfonyl chloride derivatives of dibenzothiophene dioxide, 3-Bromodibenzothiophene 5,5-Dioxide is the preferred starting material. The documented 83% yield for 7-bromo-dibenzothiophene-5,5-dioxide-3-sulfonyl chloride under straightforward conditions [1] demonstrates superior efficiency over alternative routes that would require pre-functionalization or lower-yielding bromination steps. This scenario is particularly relevant for producing monomers used in fluorinated sulfonimide polymer membranes for electrochemical cells.

OLED Host Material Development Requiring >98% Purity and Defined 3-Position Coupling

For the synthesis of high-performance bipolar host materials (e.g., DBTO-IN/CAR, DBT-INFUR) where the 3-position of the dibenzothiophene dioxide core is coupled to a donor moiety, 3-Bromodibenzothiophene 5,5-Dioxide is essential. The >98.0% GC purity specification minimizes batch variability and exciton-quenching impurities, directly contributing to the high EQEs (16.5-19.0%) observed in resulting OLED devices [2]. The 2-bromo isomer or non-oxidized core cannot replicate this specific regio-electronic configuration.

TADF Emitter Design Leveraging Rigid Dibenzothiophene Sulfone Acceptor

In the design of D-A-D or D-A type TADF emitters, the rigid dibenzothiophene sulfone acceptor is critical for achieving high PLQY (>0.9) and efficient reverse intersystem crossing (kRISC ~1.8 × 10^6 s^-1) [3]. 3-Bromodibenzothiophene 5,5-Dioxide serves as the key brominated precursor for installing this acceptor unit via Suzuki-Miyaura coupling. The resulting devices exhibit EQEs of 10.3-20.5%, which are fivefold improvements over flexible diphenylsulfone analogs [4].

Late-Stage Diversification of Dibenzothiophene Dioxide Platforms

This compound is an ideal building block for late-stage functionalization strategies. The bromine at the 3-position undergoes efficient palladium-catalyzed cross-coupling reactions (Suzuki, Stille), enabling the installation of diverse aromatic and heteroaromatic groups with high yields [5]. The crystalline powder form (mp 226-230°C) ensures easy handling and accurate weighing, while the sulfone group imparts the desired electron-transport properties to the final material.

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